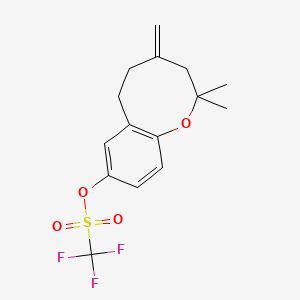
6-Iodo-3-methoxy-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-3-methoxy-1-methylpyridin-2-one is a heterocyclic organic compound with the molecular formula C7H8INO2. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 1st position on a pyridin-2-one ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methoxy-1-methylpyridin-2-one typically involves the iodination of 3-methoxy-1-methylpyridin-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Iodo-3-methoxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or the pyridin-2-one ring can be reduced to a dihydropyridine derivative.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-3-methoxy-1-methylpyridin-2-one or 6-thio-3-methoxy-1-methylpyridin-2-one.
Oxidation Products: 6-Iodo-3-hydroxy-1-methylpyridin-2-one.
Reduction Products: 6-Iodo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one.
Aplicaciones Científicas De Investigación
6-Iodo-3-methoxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme modulators.
Mecanismo De Acción
The mechanism of action of 6-Iodo-3-methoxy-1-methylpyridin-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and methoxy group can play crucial roles in binding to the active site of enzymes or receptors, affecting their activity .
Comparación Con Compuestos Similares
- 6-Iodo-2-methylpyridin-3-ol
- 6-Iodo-3-(methoxymethyl)-2-methylpyridine
- 2-Iodo-5-methoxypyridine
Comparison: 6-Iodo-3-methoxy-1-methylpyridin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C7H8INO2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
6-iodo-3-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8INO2/c1-9-6(8)4-3-5(11-2)7(9)10/h3-4H,1-2H3 |
Clave InChI |
IODONEJRHILNTQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C(C1=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)



![(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12634524.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide](/img/structure/B12634527.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)

![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)

![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
